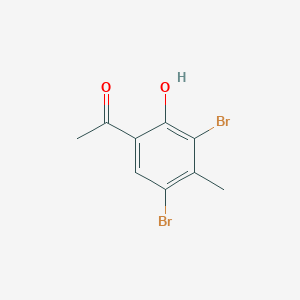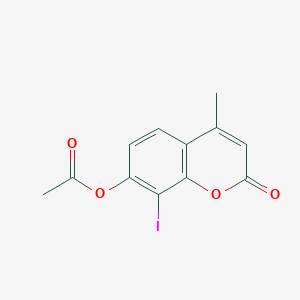
1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone
説明
1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline solid that is used in various research applications. This compound has gained significant attention due to its potential pharmacological properties.
科学的研究の応用
Molecular Docking and ADMET Studies
- Research Focus: Ethanone derivatives, including 1-(2-hydroxy-5-methyl phenyl) ethanone, have been studied for their anti-microbial properties. Molecular docking techniques were used to assess the binding efficacy of the compound with proteins in Staphylococcus aureus. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were also evaluated (Medicharla Sri Satya et al., 2022).
Synthesis and Characterization of Compounds
- Research Focus: Studies have been conducted on the regioselective bromination and other reactions of ethanones, including derivatives similar to 1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (H. Kwiecień & E. Baumann, 1998).
Structural and Spectral Studies
- Research Focus: Research on mononuclear M(II) complexes, including those with ligands like 1-(2-{[(E)-3,5-dibromo-2-hydroxybenzylidene]amino}phenyl)ethanone oxime, has been conducted. These studies involve synthesizing and analyzing the structural and spectral data of such complexes (Lan‐Qin Chai et al., 2017).
Synthesis and Antimicrobial Activity
- Research Focus: The synthesis and antimicrobial activity of compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone have been explored, showing the potential of such compounds in the pharmaceutical industry and drug research (Atul K. Wanjari, 2020).
Coordination Compounds Studies
- Research Focus: Research on the synthesis and study of complex compounds of Fe(III) with ligands derived from ethanone compounds, including 1-(3,5-dibromo-2-hydroxyphenyl)-2-phenylsulfanyl-ethanone, has been conducted. These studies offer insights into the properties and potential applications of such coordination compounds (Mihaela Flondor et al., 2009).
Analysis of Degradation Mechanisms
- Research Focus: The degradation mechanisms of phenolic beta-1 lignin substructure model compounds, including those resembling this compound, have been studied to understand their behavior under various conditions (S. Kawai, T. Umezawa & T. Higuchi, 1988).
Evaluation of Platelet Aggregation Inhibitory Activity
- Research Focus: The synthesis and screening of compounds like 1-(2-hydroxy-4-methoxyphenyl)ethanone and its derivatives for their role as inhibitors of platelet aggregation have been investigated (K. G. Akamanchi et al., 1999).
特性
IUPAC Name |
1-(3,5-dibromo-2-hydroxy-4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-4-7(10)3-6(5(2)12)9(13)8(4)11/h3,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVYUFYVWCHDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)O)C(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5887994.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5888006.png)
![2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5888013.png)


![4-{2-[2-(4-bromophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B5888046.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5888054.png)
![6-{[(5,6-diphenyl-1,2,4-triazin-3-yl)imino]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B5888068.png)
![1-(2-chlorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5888075.png)
![4-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5888084.png)
![1-[(3-carboxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5888092.png)
![1-[2-(5-isopropyl-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5888094.png)
![N-(2-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5888095.png)